1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride is a chemical compound that belongs to the class of nitrogen-containing heterocycles. It is primarily recognized for its pharmacological properties, particularly as a serotonin receptor agonist. The compound has a molecular formula of and a molecular weight of approximately 200.28 g/mol. Its chemical structure features a hexahydroazepine ring fused with an indole moiety, contributing to its unique biological activity.
The compound is documented under several identifiers, including the CAS number 15923-78-1 and the Chemical Book number CB8282097. It is often referenced in scientific literature related to pharmacology and organic synthesis.
1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride is classified as:
The synthesis of 1,2,3,4,5,6-hexahydro-azepino(4,5-b)indole hydrochloride can be achieved through several methods involving cyclization reactions of appropriate precursors. Commonly used approaches include:
The synthesis typically requires controlled conditions to ensure the correct formation of the azepine structure while minimizing side reactions. Solvents such as ethanol or methanol are often utilized in these reactions to facilitate solubility and reactivity.
The molecular structure of 1,2,3,4,5,6-hexahydro-azepino(4,5-b)indole hydrochloride consists of:
1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride participates in various chemical reactions typical for nitrogen-containing heterocycles:
The compound's reactivity is influenced by the electron-donating and withdrawing effects of substituents on the indole and azepine rings. This can affect its interaction with biological targets.
The mechanism of action for 1,2,3,4,5,6-hexahydro-azepino(4,5-b)indole hydrochloride primarily involves its role as a serotonin receptor agonist:
Research indicates that it exhibits potent agonistic activity with Ki values of approximately 18 nM for 5-HT_2C receptors and similar affinities for other subtypes . This interaction can lead to effects such as reduced food intake and altered mood states.
Relevant data includes:
1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride has several scientific applications:
This compound represents a significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. Further studies may elucidate additional therapeutic potentials or mechanisms underlying its actions.
The synthesis of azepinoindoles has evolved significantly from early in situ Fischer indolization approaches to sophisticated multi-step strategies. Initial routes often relied on condensation reactions between cyclohexanone derivatives and phenylhydrazines, followed by spontaneous cyclization under acidic conditions. These methods, while straightforward, suffered from limited regiocontrol and low yields (typically 20-30%) for the tetracyclic scaffold due to competing polymerization and byproduct formation . A pivotal advancement emerged with the development of lactam reduction protocols in the 1980s, where azepino[4,5-b]indol-1-ones served as stable precursors. Early patents describe lithium aluminum hydride (LiAlH₄)-mediated reduction of these lactams in refluxing dioxane, yielding the saturated hexahydroazepinoindole core in 60-75% yields. Subsequent hydrochloride salt formation improved stability and crystallinity, facilitating isolation [7]. The 2000s introduced reductive amination strategies for N-alkylation, enabling diversification at the azepine nitrogen—a critical modification for enhancing biological activity .
Table 1: Evolution of Key Synthetic Approaches
| Era | Strategy | Key Reagents/Conditions | Typical Yield | Limitations |
|---|---|---|---|---|
| 1970s-1980s | Fischer Indolization | Phenylhydrazine/H⁺, Δ | 20-30% | Low regioselectivity, byproducts |
| 1980s-1990s | Lactam Reduction | LiAlH₄, 1,4-dioxane, reflux | 60-75% | Over-reduction risks |
| 2000s-Present | Reductive Amination | NaBH₃CN, R-CHO, MeOH/AcOH | 50-85% | Stereocontrol challenges |
Two principal pathways dominate modern synthesis: lactam reduction and direct reductive amination. The lactam route begins with ester-protected tetrahydro-β-carbolines or analogous indole-fused azepinones. For example, 1,2,3,4-tetrahydro-azepino[4,5-b]indol-1-one undergoes LiAlH₄-mediated reduction at 90°C in dioxane, cleaving the C=O bond to generate the methylene bridge (-CH₂-NH-), followed by HCl salt precipitation [7]. This method reliably delivers the parent scaffold (e.g., 3,6-dimethyl derivative, EVT-13873517) in >70% yield [7].
The reductive amination route enables N⁶-alkyl diversification. Hexahydroazepinoindole intermediates are condensed with aldehydes (e.g., 4-phenylbutanal) under borohydride reduction (NaBH₃CN) in methanol/acetic acid. This one-pot method efficiently installs lipophilic side chains, crucial for enhancing butyrylcholinesterase (BChE) affinity. For instance, N⁶-(4-phenylbutyl) derivative 15d was synthesized via this route, achieving sub-micromolar BChE inhibition [2] .
Table 2: Key Derivatives Synthesized via Reductive Amination
| R Group (N⁶-Substituent) | Precursor Aldehyde | Yield (%) | Biological Relevance |
|---|---|---|---|
| 4-Phenylbutyl | 4-Phenylbutanal | 82 | Potent BChE inhibitor (IC₅₀ 0.17 μM) |
| 2-Phenethyl | Phenylacetaldehyde | 76 | Neuroprotective activity |
| Methyl | Formaldehyde | 68 | Scaffold for further derivatization |
Classical Fischer indolization remains relevant for constructing the indole-azepine core. A representative batch process involves refluxing 4-chlorobutyryl chloride with phenylhydrazine in acetic acid, followed by acid-catalyzed cyclization (H₂SO₄, 80°C) to yield 8-methoxy-azepino[4,5-b]indole precursors. This method requires 12–24 hours and affords moderate yields (45–60%) due to sensitivity to acid strength and temperature [4] .
Emerging continuous flow technologies address limitations in reaction control. While not yet widely reported for hexahydro-azepino[4,5-b]indoles, analogous systems demonstrate advantages:
Spirocyclic architectures derived from azepinoindoles enable three-dimensional diversification. Early efforts focused on Diels-Alder cycloadditions between aurantioclavine derivatives and o-quinodimethanes to access propellane-type systems. For instance, benzisoxazole acid 20 coupled with 1-methylaurantioclavine under acidic conditions unexpectedly generated bridged polycycles 23/24 instead of the desired spiroazepinoindole [3].
Notably, propellane hexacyclic oxindoles (e.g., 32) have been isolated as intermediates en route to communesin alkaloids. These structures form via intramolecular cyclization of bis-functionalized azepinoindoles, confirmed by X-ray crystallography [3]. Though not yet applied to 4,5-b-fused systems, such strategies offer routes to complex polycyclics. Recent work exploits spiro-oxindole moieties to enhance interactions with BChE’s peripheral anionic site, improving selectivity over AChE [8].
Table 3: Spirocyclic Azepinoindole Derivatives
| Spiro System | Synthetic Route | Key Feature | Application |
|---|---|---|---|
| Propellane hexacyclic oxindole | Azide reduction/lactamization | Congested quaternary centers | Alkaloid synthesis intermediate |
| Spiro-pyrrolidinyl oxindole | 1,3-dipolar cycloaddition | Enhanced BChE selectivity | Neuroprotective agents |
Enantiocontrol in hexahydro-azepino[4,5-b]indoles is complicated by the absence of intrinsic chiral centers and conformational flexibility. Early syntheses yielded racemic mixtures, necessitating post-synthetic resolution. Diastereomeric salt formation using chiral acids (e.g., dibenzoyl-tartaric acid) achieves partial resolution but with low efficiency (ee < 80%) and significant yield loss .
Asymmetric catalysis faces hurdles:
Comprehensive Compound Index
CAS No.: 18883-66-4
CAS No.: 63489-58-7
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4
CAS No.: 5398-23-2